

Application Note: Trace Analysis of Selenate in Environmental Samples by ICP-MS

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Compound of Interest		
Compound Name:	Selenic acid	
Cat. No.:	B1206089	Get Quote

Introduction

Selenium (Se) is a naturally occurring element that is essential for human and animal health in trace amounts but can be toxic at higher concentrations.[1] Its mobility, bioavailability, and toxicity in the environment are highly dependent on its chemical form, or speciation.[2] In environmental samples such as water, soil, and sediment, selenium primarily exists in four oxidation states: selenate (SeO₄²⁻, Se(VI)), selenite (SeO₃²⁻, Se(IV)), elemental selenium (Se(0)), and selenide (Se²⁻). Selenate is generally more mobile and less toxic than selenite.[3] Given the narrow margin between essentiality and toxicity, accurate and sensitive quantification of selenium species, particularly selenate, is crucial for environmental monitoring and risk assessment.[1][3]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining trace and ultra-trace elemental concentrations.[4] For speciation analysis, ICP-MS is often coupled with a separation technique like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC).[5][6] This hyphenated approach, IC-ICP-MS, allows for the separation of different selenium species prior to their highly sensitive detection.[7]

However, the analysis of selenium by ICP-MS is challenging due to its high ionization potential and numerous spectral interferences.[4][8] The most abundant selenium isotope, ⁸⁰Se, suffers from a significant polyatomic interference from the argon dimer (⁴⁰Ar⁴⁰Ar⁺).[7][9] Other isotopes are also prone to interferences from other elements and polyatomic ions.[10] Modern ICP-MS instruments equipped with collision/reaction cells (CRC) or triple quadrupole technology (ICP-



MS/MS) can effectively mitigate these interferences, enabling accurate and reliable quantification of selenium species at low concentrations.[11][12]

This application note provides a detailed protocol for the determination of trace levels of selenate in various environmental samples using Ion Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS).

Experimental Protocols Sample Collection and Preservation

- Water Samples: Collect samples in clean, pre-rinsed polyethylene or borosilicate glass bottles. Filter the samples through a 0.45 μm membrane filter as soon as possible after collection. Preserve the samples by acidifying to a pH < 2 with high-purity nitric acid (HNO₃). Store at 4°C until analysis.
- Soil and Sediment Samples: Collect samples using a clean stainless steel spoon or auger and store them in clean glass jars or polyethylene bags.[13] To minimize changes in speciation, samples should be kept cool and transported to the laboratory promptly. Samples can be air-dried or lyophilized and then sieved through a <2 mm sieve before extraction.[14]
 [15]

Sample Preparation

A. Water Samples For the analysis of dissolved selenate, filtered and preserved water samples can often be directly injected into the IC-ICP-MS system after appropriate dilution with deionized water.

- B. Soil and Sediment Samples (Sequential Extraction) To determine the water-soluble and exchangeable selenate fraction, a sequential extraction procedure can be employed.[2]
- Weigh approximately 1-5 g of the prepared soil or sediment sample into a centrifuge tube.
- Add 25 mL of a 0.1 M potassium phosphate buffer (K2HPO4/KH2PO4) at pH 7.0.
- Shake the mixture for 1 hour at room temperature.
- Centrifuge the suspension and filter the supernatant through a 0.45 μm filter.



- The resulting extract is ready for analysis by IC-ICP-MS. This fraction contains the soluble and loosely bound selenate and selenite.
- C. Total Selenium Digestion (for method validation) To determine the total selenium concentration, a microwave-assisted acid digestion is typically used.
- Weigh approximately 0.2 g of the dried, homogenized sample into a clean microwave digestion vessel.[14]
- Add 3 mL of concentrated nitric acid (HNO₃) and 1.5 mL of hydrogen peroxide (H₂O₂).[14]
- Allow the mixture to pre-react, then seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180-200°C and hold for 20-30 minutes.
- After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume with deionized water.

IC-ICP-MS Protocol

The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrices.

A. Ion Chromatography (IC) Conditions

- Analytical Column: A high-capacity anion exchange column, such as a Thermo Scientific™
 Dionex™ IonPac™ AS11-HC, is suitable for separating selenite and selenate from other
 common anions.[16]
- Guard Column: Use a compatible guard column to protect the analytical column.
- Mobile Phase: A potassium hydroxide (KOH) gradient is effective. For example, a gradient from 12 mM to 50 mM KOH over 20 minutes.[17] Alternatively, a dilute nitric acid gradient can be used.[7]
- Flow Rate: 0.3-1.0 mL/min.



Injection Volume: 25-100 μL.

• Column Temperature: 30°C.

B. ICP-MS Operating Conditions

Modern ICP-MS instruments with a collision/reaction cell are recommended to eliminate polyatomic interferences.

RF Power: 1200-1600 W.[10]

Plasma Gas Flow: 15 L/min Ar.[10]

Auxiliary Gas Flow: 0.6-1.0 L/min Ar.[10]

Nebulizer Gas Flow: 0.8-1.2 L/min Ar.[10]

- Collision/Reaction Gas: Hydrogen (H₂) or Oxygen (O₂) is commonly used. For example, H₂ at a flow rate of 4 mL/min can effectively reduce argon-based interferences on ⁷⁸Se.[9][11]
- Monitored Isotopes: ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se. The choice of isotope depends on potential interferences in the specific sample matrix. ⁷⁸Se and ⁸²Se are often good choices when using a collision/reaction cell.[10]
- Internal Standard: Germanium (Ge) or Rhodium (Rh) can be added online to correct for instrument drift and matrix effects.[9][10]

Calibration

Prepare a series of mixed calibration standards containing both selenite and selenate at concentrations ranging from approximately 10 to 250 μ g/L by diluting certified stock standards in deionized water.[3][16] The calibration standards should be matrix-matched to the samples as closely as possible and should contain the internal standard at a constant concentration.

Data Presentation

Table 1: Typical IC-ICP-MS Performance for Selenate Analysis



Parameter	Water Matrix	Soil/Sediment Extract
Limit of Detection (LOD)	2-10 ng/L[3][7]	0.02-0.1 μg/L[5][18]
Limit of Quantification (LOQ)	4-20 ng/L	0.1-0.5 μg/L
Linearity (r²)	>0.999[17]	>0.999
Recovery	90-110%[16][17]	93-105%[5]

| Precision (RSD %) | <5%[5] | <5% |

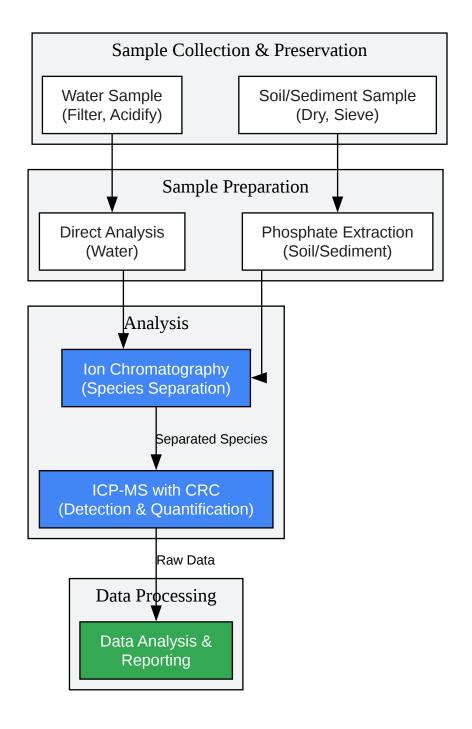
Table 2: Common Spectral Interferences for Selenium Isotopes

Isotope	Abundance (%)	Interfering Species
⁷⁴ Se	0.89	⁷⁴ Ge
⁷⁶ Se	9.37	⁴⁰ Ar ³⁶ Ar ⁺
⁷⁷ Se	7.63	⁴⁰ Ar ³⁷ CI+
⁷⁸ Se	23.77	⁴⁰ Ar ³⁸ Ar ⁺ , ¹⁵⁶ Gd ²⁺ [11]
⁸⁰ Se	49.61	⁴⁰ Ar ⁴⁰ Ar ⁺ , ⁷⁹ Br ¹ H ⁺

| 82Se | 8.73 | 81Br1H+ |

Visualizations

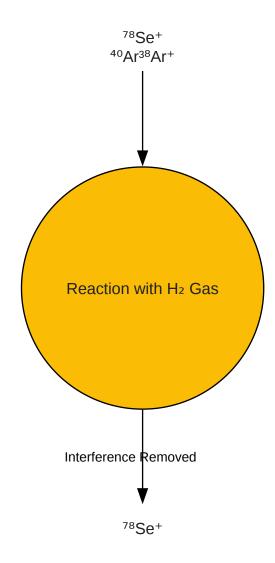




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Caption: General workflow for selenate analysis in environmental samples.





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Caption: Principle of interference removal in a Collision/Reaction Cell.

Conclusion

The coupling of ion chromatography with inductively coupled plasma-mass spectrometry provides a robust, sensitive, and selective method for the trace analysis of selenate in a variety of environmental samples.[5][7] Proper sample collection, preservation, and preparation are critical to ensure the integrity of the selenium species. The use of modern ICP-MS instrumentation with collision/reaction cell technology is essential to overcome significant polyatomic interferences, thereby enabling accurate quantification at environmentally relevant concentrations.[1][11] The protocols outlined in this application note serve as a comprehensive



guide for researchers and scientists engaged in the monitoring and assessment of selenium contamination in the environment.

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